molecular formula C25H36F3N5O4 B611571 UNC0379 (trifluoroacetate) CAS No. 1620401-83-3

UNC0379 (trifluoroacetate)

Cat. No. B611571
M. Wt: 527.59
InChI Key: NRGGPYZTHNAVFM-UHFFFAOYSA-N
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Description

UNC0379 trifluoroacetate is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 . It’s the only known methyltransferase that catalyzes monomethylation of histone H4 lysine 20 (H4K20) . This compound has been used in the research of inflammation and cancers, such as pulmonary fibrosis, ovarian cancer, and neuroblastoma .


Molecular Structure Analysis

UNC0379 trifluoroacetate has the empirical formula C23H35N5O2 · xC2HF3O2 . Its molecular weight on a free base basis is 413.56 . The SMILES string representation of the molecule is COC1=C (OC)C=C (N=C (N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1 .


Physical And Chemical Properties Analysis

UNC0379 trifluoroacetate is a white to beige powder . It is soluble in water at a concentration of 5 mg/mL . The compound should be stored in a desiccated condition at a temperature of 2-8°C .

Scientific Research Applications

  • LC-MS Characterization of Therapeutic Proteins :

    • TFA is used as a mobile phase additive in the analysis of proteins in reversed-phase liquid chromatography (RPLC). It is noted for providing symmetrical and narrow peak shapes for proteins, although it can decrease mass spectrometric sensitivity (Bobály et al., 2015).
  • Applications in Organic Synthesis :

    • TFA has been widely used in organic synthesis as a solvent, catalyst, and reagent, contributing to various chemical transformations including rearrangements, functional group deprotections, oxidations, reductions, and condensations (López & Salazar, 2013).
  • Bimolecular Oxidative Amidation of Phenols :

    • TFA effectively promotes the bimolecular Ritter-like oxidative amidation of 4-substituted phenols, enhancing yields and simplifying isolation and purification procedures (Liang & Ciufolini, 2008).
  • Enhancing Sensitivity in LC-MS Analysis :

    • While TFA is often used to enhance reversed-phase chromatographic performance, its use in electrospray ionization-mass spectrometry (ESI-MS) and LC/MS is limited due to signal suppression. However, the addition of supercharging agents can mitigate this effect, improving separation efficiency and lowering detection limits (Nshanian et al., 2017).
  • Removal of TFA from Mobile Phases in HILIC-MS :

    • A microfluidic chip with multiple parallel channels has been developed for the selective post-column removal of TFA anions from hydrophilic interaction liquid chromatography (HILIC) mobile phases, enhancing signal intensity and peak areas in mass spectrometry (Wouters et al., 2021).
  • Catalytic Activity of Metal-Organic Frameworks :

    • The catalytic activity of zirconium terephthalate UiO-66(Zr) can be increased by using TFA during synthesis. This results in a more open framework with a higher number of active sites, enhancing its effectiveness as a catalyst (Vermoortele et al., 2013).
  • Environmental Impact and Toxicity :

    • TFA is a persistent pollutant with multiple anthropogenic sources, including fluorocarbon refrigerants. Its salts accumulate in the environment, and while low to moderately toxic, its formation from HCFC and HFC warrants attention due to its long environmental lifetime and the many other potential sources (Solomon et al., 2016).

Future Directions

UNC0379 trifluoroacetate has potential applications in the research of inflammation and various types of cancers . As a selective inhibitor of SETD8, it could provide valuable insights into the role of histone methylation in these diseases .

properties

IUPAC Name

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O2.C2HF3O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27;3-2(4,5)1(6)7/h16-17H,3-15H2,1-2H3,(H,24,25,26);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGGPYZTHNAVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UNC0379 trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CM Lienberger - 2019 - search.proquest.com
Initially discovered in the mid-1960s, Epstein-Barr Virus (EBV) is present as a chronic infection in more than 90% of the world’s population. After initial infection, EBV persists in the host’…
Number of citations: 2 search.proquest.com
SN Karataş - 2018 - research.sabanciuniv.edu
Apoptotic cell death is a crucial programmed mechanism for homeostasis of tissue. Mitochondrial apoptotic cell death is governed by BCL-2 protein family members. Aberrations in …
Number of citations: 3 research.sabanciuniv.edu

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